5-(2,5-Dichlorophenyl)thiophene-2-carboxylic acid
Description
5-(2,5-Dichlorophenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids It is characterized by the presence of a thiophene ring substituted with a 2,5-dichlorophenyl group and a carboxylic acid group
Properties
Molecular Formula |
C11H6Cl2O2S |
|---|---|
Molecular Weight |
273.1 g/mol |
IUPAC Name |
5-(2,5-dichlorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H6Cl2O2S/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
InChI Key |
UOZVUWWGSRUGCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(S2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the 2,5-Dichlorophenyl Group: The 2,5-dichlorophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 2,5-dichlorophenylboronic acid and a thiophene derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the thiophene derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dichlorophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(2,5-Dichlorophenyl)thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the 2,5-dichlorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dichlorophenyl)-2-furoic acid: Similar structure but with a furan ring instead of a thiophene ring.
2,5-Dichlorophenyl Isocyanate: Contains the same phenyl group but with an isocyanate functional group.
Phthalic acid, di(2,5-dichlorophenyl) ester: Contains two 2,5-dichlorophenyl groups attached to a phthalic acid ester.
Uniqueness
5-(2,5-Dichlorophenyl)thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring and the 2,5-dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific chemical and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
